molecular formula C15H24N2O5 B2514205 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-56-0

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2514205
CAS No.: 1418113-56-0
M. Wt: 312.366
InChI Key: DEPZCAABWGAVSR-JTQLQIEISA-N
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Description

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.366. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis of Oxazole Derivatives

Microwave-assisted synthesis has become a significant method for producing oxazole derivatives, which are crucial in medicinal chemistry due to their pharmacological activities. This approach is noted for its efficiency in synthesizing benzoxazole derivatives, a subgroup of oxazole compounds, which are important in pharmaceutical chemistry and other industries like dyestuff, polymer, agrochemical, and optical brighteners. The method emphasizes rapid and high-yield production of diverse benzoxazole derivatives, highlighting the compound's importance across various scientific and industrial applications (Özil & Menteşe, 2020).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, including those related to oxazole derivatives, plays a pivotal role in asymmetric organic synthesis. This method utilizes chiral catalysts to achieve high enantioselectivity and yield, underscoring the versatility of oxazole derivatives in synthesizing enantiopure compounds for scientific research and potential pharmaceutical applications (Pellissier, 2011).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, is utilized in synthesizing various chemicals, including oxazole derivatives. Its role in drug synthesis is notable for offering a sustainable and cost-effective approach to producing medications. Levulinic acid's versatility in creating compounds with medicinal potential underscores the importance of oxazole derivatives and similar compounds in developing new drugs and medical materials (Zhang et al., 2021).

Future Directions

The use of the Boc group in organic synthesis continues to be a topic of research. Future directions may include the development of more efficient methods for the introduction and removal of the Boc group, as well as its use in the synthesis of new and complex organic compounds .

Properties

IUPAC Name

5-methyl-2-[(1S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-8(2)7-10(16-14(20)22-15(4,5)6)12-17-11(13(18)19)9(3)21-12/h8,10H,7H2,1-6H3,(H,16,20)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPZCAABWGAVSR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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